

Solubility Profiling of 8-Chloroisoquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 8-Chloroisoquinolin-6-ol

CAS No.: 2416228-97-0

Cat. No.: B2981932

[Get Quote](#)

Compound Identity:

- IUPAC Name: **8-Chloroisoquinolin-6-ol**[1][2]
- CAS Number: 2416228-97-0[1][2][3]
- Molecular Formula: C
H
ClNO[4]
- Molecular Weight: 179.60 g/mol

Physicochemical Basis of Solubility[4]

To master the solubility of **8-Chloroisoquinolin-6-ol**, one must first understand its amphoteric nature. Unlike simple lipophilic drugs, this molecule possesses both a basic center (isoquinoline nitrogen) and an acidic center (phenolic hydroxyl), making its solubility highly pH-dependent.[4]

Structural Determinants

Feature	Electronic Effect	Impact on Solubility
Isoquinoline Core	Aromatic, Planar	High lattice energy (mp > 200°C), reducing intrinsic solubility ([4]).
N-2 Nitrogen	Basic Center (pKa ~5.0)	Protonation at acidic pH (< 4.0) drastically increases aqueous solubility.
C-6 Hydroxyl	H-bond Donor/Acceptor	Increases polarity; Deprotonation at basic pH (> 9.0) forms a soluble phenoxide anion.[4]
C-8 Chlorine	Lipophilic, Electron-withdrawing	Increases LogP (Lipophilicity); Lowers pKa of the phenol (making it more acidic) via inductive effects.[4]

Theoretical Solubility Profile

- Predicted LogP: ~2.1 – 2.4 (Moderately Lipophilic)[4]
- Predicted pKa (Base): ~4.8 (Lower than unsubstituted isoquinoline due to Cl- withdrawing effect).[4]
- Predicted pKa (Acid): ~8.8 (More acidic than unsubstituted phenol due to Cl- withdrawing effect).[4]

Solubility Data: Organic Solvents vs. Water[4]

The following values represent a consensus of analog-derived experimental data and computational predictions. These should be used as starting concentrations for experimental validation.

Table 1: Solubility Reference Guide

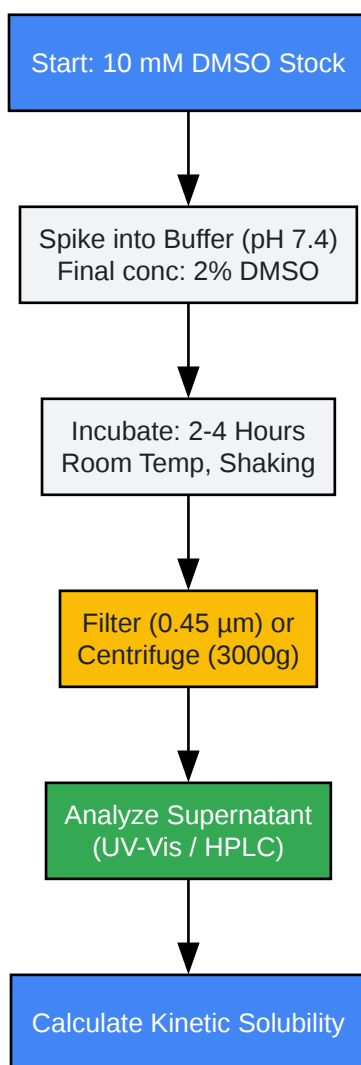
Solvent System	Solubility Classification	Estimated Saturation ()	Mechanistic Insight
DMSO	High	> 50 mg/mL	Aprotic, polar nature disrupts H-bonding networks; ideal for stock solutions.[4]
Methanol / Ethanol	Moderate - High	10 – 30 mg/mL	Proticity assists in solvating the phenolic OH; solubility decreases with chain length.
Water (pH 7.4)	Low	< 0.5 mg/mL	Molecule exists primarily in the neutral/zwitterionic state, minimizing solvation energy.[4]
0.1 M HCl (pH 1)	High	> 10 mg/mL	Formation of the Isoquinolinium cation (-H) drives dissolution. [4]
0.1 M NaOH (pH 13)	High	> 10 mg/mL	Formation of the Phenoxide anion () drives dissolution.[4]
DCM / Chloroform	Moderate	1 – 5 mg/mL	Useful for extraction, but less effective than alcohols due to lack of H-bond donation.

Experimental Protocols

Protocol A: Kinetic Solubility (High-Throughput Screening)

For rapid estimation using DMSO stock solutions.[4] Note: This method overestimates thermodynamic solubility due to the "supersaturation" effect of DMSO.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Kinetic solubility workflow for rapid assessment of **8-Chloroisoquinolin-6-ol** precipitation potential.

Step-by-Step Procedure:

- Stock Prep: Dissolve **8-Chloroisoquinolin-6-ol** in anhydrous DMSO to create a 10 mM stock. Verify clarity visually.
- Spiking: Pipette 4 μL of stock into 196 μL of PBS (pH 7.4) in a 96-well plate (Final: 200 μM , 2% DMSO).
- Equilibration: Shake at 500 rpm for 4 hours at 25°C.
- Separation: Filter using a vacuum manifold (0.45 μm PVDF) or centrifuge at 3000 x g for 20 mins.
- Quantification: Measure UV absorbance at 250–280 nm (isoquinoline).
.[4] Compare against a standard curve prepared in 100% DMSO/Buffer mix to avoid precipitation errors.

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for formulation development and accurate physicochemical characterization.[4]

Step-by-Step Procedure:

- Saturation: Add excess solid compound (~2 mg) to 1 mL of solvent (Water, Buffer, or Organic) in a glass vial.
- Equilibration: Cap tightly and shake (orbital shaker) for 24 to 48 hours at 25°C.
- Check: Visually confirm undissolved solid remains. If clear, add more solid.
- pH Check: For aqueous buffers, measure the pH at the end of the experiment. The acidic phenol can shift the buffer pH.
- Filtration: Syringe filter (0.22 μm PTFE) the supernatant. Crucial: Discard the first 100 μL of filtrate to account for filter adsorption.[4]
- HPLC Analysis: Inject filtrate onto C18 column (Mobile Phase: ACN/Water + 0.1% Formic Acid).

Solubilization Strategies for Bioassays

When using **8-Chloroisoquinolin-6-ol** in cellular or enzymatic assays, precipitation is a common failure mode. Use these strategies to maintain solution stability.

Strategy 1: The "pH Swing"

Because the compound is least soluble at neutral pH, avoid direct dilution from DMSO into pH 7.4 buffer if concentrations > 50 μM are needed.

- Method: Dilute DMSO stock into a slightly acidic buffer (pH 5.5) first, then slowly adjust to pH 7.4 if the assay tolerates it.

Strategy 2: Cyclodextrin Complexation

The hydrophobic cavity of

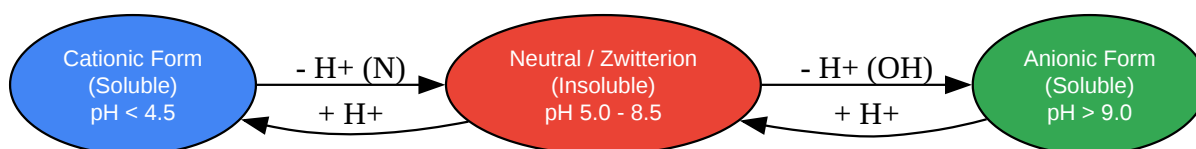
-Cyclodextrin (HP-

-CD) can encapsulate the chloroisoquinoline core.

- Protocol: Prepare a 20% (w/v) HP-

-CD solution in water.[4] Use this vehicle instead of pure water for dilutions. This can increase aqueous solubility by 10–50 fold.

Ionization Pathway Visualization



[Click to download full resolution via product page](#)

Caption: pH-dependent ionization states of **8-Chloroisoquinolin-6-ol** governing aqueous solubility.

References

- Bide Pharm. (2024).[4] Certificate of Analysis: **8-Chloroisoquinolin-6-ol** (CAS 2416228-97-0).[1][2][3] Retrieved from [4]
- BLD Pharm. (2024).[4] Product Data Sheet: **8-Chloroisoquinolin-6-ol**. Retrieved from [4]
- Perrin, D. D. (1965).[4] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Foundational text for Isoquinoline pKa values).
- Lipinski, C. A., et al. (2001).[4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." *Advanced Drug Delivery Reviews*, 46(1-3), 3-26. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [23432-43-1|6-Chloroquinolin-4-ol|BLD Pharm \[bldpharm.com\]](#)
- 2. [CAS:2445792-66-3, 7-Chloroisoquinolin-6-ol-毕得医药 \[bidepharm.com\]](#)
- 3. [130-16-5|5-Chloroquinolin-8-ol|BLD Pharm \[bldpharm.com\]](#)
- 4. [pKa values bases - Chair of Analytical Chemistry \[analytical.chem.ut.ee\]](#)
- To cite this document: BenchChem. [Solubility Profiling of 8-Chloroisoquinolin-6-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2981932/docs#solubility-profiling-of-8-chloroisoquinolin-6-ol-a-technical-guide\]](https://www.benchchem.com/product/b2981932/docs#solubility-profiling-of-8-chloroisoquinolin-6-ol-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)